molecular formula C4H6N4O B596622 5-amino-1H-pyrazole-3-carboxamide CAS No. 1219743-26-6

5-amino-1H-pyrazole-3-carboxamide

Cat. No. B596622
M. Wt: 126.119
InChI Key: RMTDSXQVNSXONV-UHFFFAOYSA-N
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Description

“5-amino-1H-pyrazole-3-carboxamide” is a compound that has been used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also used in the storage of dark places, sealed in dry, 2-8C .


Synthesis Analysis

Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by the hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid afforded compound 22 .


Molecular Structure Analysis

The molecular structure of “5-amino-1H-pyrazole-3-carboxamide” can be analyzed using 3D-QSAR based pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulation studies .


Chemical Reactions Analysis

The chemical reactions involving “5-amino-1H-pyrazole-3-carboxamide” include a variety of reactions such as condensations of ketones, aldehydes, and hydrazine monohydrochloride .

Scientific Research Applications

  • Antitumor Activities : The compound is used in the synthesis of pyrazolopyrimidines and Schiff bases with potential antitumor activities. These derivatives exhibit structure-activity relationships against different human cancer cell lines (Hafez et al., 2013).

  • Synthetic Intermediate : It serves as a versatile intermediate for the preparation of various derivatives, enhancing the synthetic routes available for pharmacologically interesting compounds (Bobko et al., 2012).

  • Building Block in Heterocyclic Synthesis : The compound is a useful building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest, highlighting its utility in drug discovery (El‐Mekabaty, 2014).

  • Cytotoxicity Studies : Derivatives of 5-amino-1H-pyrazole-3-carboxamide have been synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating its relevance in cancer research (Hassan et al., 2014).

  • Fluorescent Sensor for Fluoride Anion : It's used in the development of a pyrazole-based fluorescent sensor for selective detection of fluoride anions, demonstrating its application in analytical chemistry (Yang et al., 2011).

  • Anti-TMV Activity : Novel bis-pyrazole compounds derived from 5-amino-1H-pyrazole-3-carboxamide have shown good inactivation effect against Tobacco Mosaic Virus (TMV), suggesting its application in plant pathology and virology (Zhang et al., 2012).

  • Nematocidal Activity : Novel fluorinated pyrazole carboxamides derivatives, synthesized from this compound, exhibited significant nematocidal activity against the tomato root-knot nematode, indicating its potential in agricultural chemistry (Zhao et al., 2017).

  • DNA-binding Interaction : 1H-pyrazole-3-carboxamide derivatives were studied for their DNA-binding interaction, which is crucial in understanding their antitumor mechanisms, making them significant in biochemistry and molecular biology (Lu et al., 2014).

  • Chromium(III) Ion Sensor : A Cr3+-selective ionophore based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide was synthesized for use in a Cr3+ ion-selective electrode, demonstrating its utility in environmental monitoring (Zamani et al., 2009).

Safety And Hazards

The safety and hazards associated with “5-amino-1H-pyrazole-3-carboxamide” include avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

3-amino-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDSXQVNSXONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-pyrazole-3-carboxamide

CAS RN

1219743-26-6
Record name 5-amino-1H-pyrazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
H Moghadam, B Ghalami-Choobar… - Physical Chemistry …, 2020 - physchemres.org
In this study, molecular docking, quantum mechanics and molecular dynamics methods were used to investigate protein-ligand interactions of the epidermal growth factor receptor 2 (…
Number of citations: 1 www.physchemres.org

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